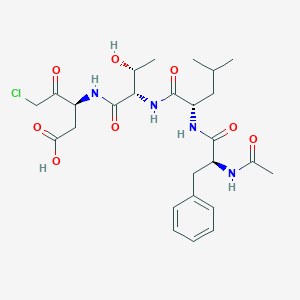

Ac-FLTD-CMK

Übersicht

Beschreibung

Ac-FLTD-CMK ist eine Verbindung, die aus Gasdermin D gewonnen wird und für ihre spezifischen inhibitorischen Wirkungen auf inflammatorische Caspasen bekannt ist. Sie ist wirksam gegen Caspase-1, Caspase-4, Caspase-5 und Caspase-11, aber nicht gegen apoptotische Caspasen wie Caspase-3 . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um Pyroptose, eine Form des programmierten Zelltods, die mit Entzündungen verbunden ist, zu untersuchen und zu hemmen .

Wissenschaftliche Forschungsanwendungen

Ac-FLTD-CMK wird in der wissenschaftlichen Forschung weit verbreitet, um die Mechanismen der Pyroptose und Entzündung zu untersuchen. Es wurde gezeigt, dass es die Spaltung von Gasdermin D durch Caspasen hemmt, wodurch die Pyroptose unterdrückt und die Freisetzung von Interleukin-1-Beta in Makrophagen reduziert wird . Diese Verbindung wird auch in Studien im Zusammenhang mit Neuroinflammation und traumatischem Hirnverletzungen verwendet, wo sie neuroprotektive Wirkungen gezeigt hat .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität von inflammatorischen Caspasen hemmt. Es bindet an die katalytischen Domänen von Caspase-1, Caspase-4, Caspase-5 und Caspase-11 und verhindert die Spaltung von Gasdermin D. Diese Hemmung unterdrückt die Pyroptose und reduziert die Freisetzung von proinflammatorischen Zytokinen wie Interleukin-1-Beta und Interleukin-18 .

Vorbereitungsmethoden

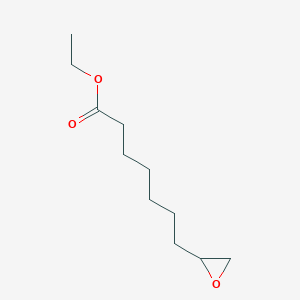

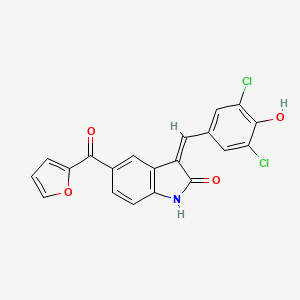

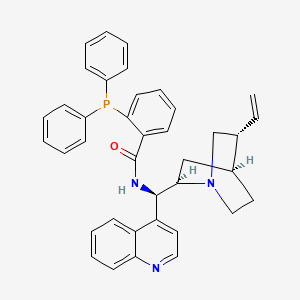

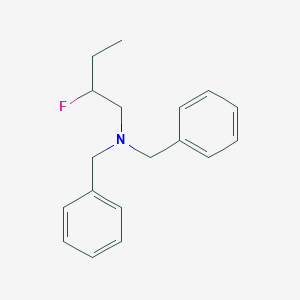

Synthesewege und Reaktionsbedingungen: Die Synthese von Ac-FLTD-CMK beinhaltet die Einarbeitung einer Chlormethylketongruppe in eine Peptidsequenz. Die Peptidsequenz wird typischerweise unter Verwendung von Festphasenpeptidsynthese (SPPS)-Techniken synthetisiert. Die Chlormethylketongruppe wird durch eine Reaktion mit Chlormethylketonderivaten unter kontrollierten Bedingungen eingeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann unter Verwendung chromatographischer Verfahren gereinigt und mit spektroskopischen Methoden charakterisiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ac-FLTD-CMK unterliegt hauptsächlich Hemmungsreaktionen mit inflammatorischen Caspasen. Sie nimmt nicht an typischen organischen Reaktionen wie Oxidation, Reduktion oder Substitution teil .

Häufige Reagenzien und Bedingungen: Die in der Synthese von this compound verwendeten Reagenzien umfassen Chlormethylketonderivate und Peptidsequenzen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die selektive Einführung der Chlormethylketongruppe sicherzustellen .

Hauptprodukte: Das Hauptprodukt, das bei der Synthese von this compound entsteht, ist die Verbindung selbst, die sich durch ihre inhibitorischen Wirkungen auf inflammatorische Caspasen auszeichnet .

Wirkmechanismus

Ac-FLTD-CMK exerts its effects by inhibiting the activity of inflammatory caspases. It binds to the catalytic domains of caspases-1, caspases-4, caspases-5, and caspases-11, preventing the cleavage of gasdermin D. This inhibition suppresses pyroptosis and reduces the release of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Ac-DMPD-CMK

- Ac-DMLD-CMK

Vergleich: Ac-FLTD-CMK ist einzigartig in seiner selektiven Hemmung von inflammatorischen Caspasen, ohne apoptotische Caspasen wie Caspase-3 zu beeinflussen . Im Gegensatz dazu werden Verbindungen wie Ac-DMPD-CMK und Ac-DMLD-CMK aus Gasdermin E gewonnen und hemmen spezifisch die Caspase-3-Aktivität . Diese Unterschiede unterstreichen die Spezifität von this compound bei der gezielten Ansteuerung von Entzündungspfaden, was es zu einem wertvollen Werkzeug bei der Untersuchung von Pyroptose und Entzündungen macht .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37ClN4O8/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36)/t15-,18+,19+,20+,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWNTWGHVCSMJP-WPUDHWPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

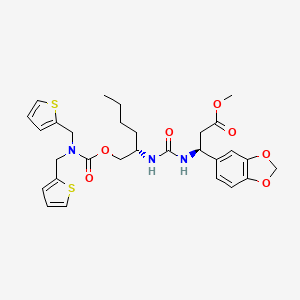

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol](/img/structure/B8134312.png)

![[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride](/img/structure/B8134323.png)

![Lys-[Des-Arg9]Bradykinin (TFA)](/img/structure/B8134352.png)

![4-[[Cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid](/img/structure/B8134370.png)